Fluoroclorgyline
Fluoroclorgyline
Fluoroclorgyline is a monoamine oxidase A (MAO-A) specific inhibitor.
Brand Name:
Vulcanchem
CAS No.:
135062-18-9
VCID:
VC0528175
InChI:
InChI=1S/C13H15ClFNO/c1-3-7-16(2)8-4-9-17-13-6-5-11(15)10-12(13)14/h1,5-6,10H,4,7-9H2,2H3
SMILES:
CN(CCCOC1=C(C=C(C=C1)F)Cl)CC#C
Molecular Formula:
C13H15ClFNO
Molecular Weight:
255.71 g/mol
Fluoroclorgyline
CAS No.: 135062-18-9
Inhibitors
VCID: VC0528175
Molecular Formula: C13H15ClFNO
Molecular Weight: 255.71 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 135062-18-9 |
---|---|
Product Name | Fluoroclorgyline |
Molecular Formula | C13H15ClFNO |
Molecular Weight | 255.71 g/mol |
IUPAC Name | 3-(2-chloro-4-fluorophenoxy)-N-methyl-N-prop-2-ynylpropan-1-amine |
Standard InChI | InChI=1S/C13H15ClFNO/c1-3-7-16(2)8-4-9-17-13-6-5-11(15)10-12(13)14/h1,5-6,10H,4,7-9H2,2H3 |
Standard InChIKey | JTJUQCCPSVCHPV-UHFFFAOYSA-N |
SMILES | CN(CCCOC1=C(C=C(C=C1)F)Cl)CC#C |
Canonical SMILES | CN(CCCOC1=C(C=C(C=C1)F)Cl)CC#C |
Appearance | Solid powder |
Description | Fluoroclorgyline is a monoamine oxidase A (MAO-A) specific inhibitor. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | fluoroclorgyline N-(3-(2-chloro-4-fluorophenoxy)propyl)-N-methyl-2-propynylamine |
Reference | 1: Mukherjee J, Yang ZY. Development of N-[3-(2',4'-dichlorophenoxy)-2-18F-fluoropropyl]-N-methylpropargylamine (18F-fluoroclorgyline) as a potential PET radiotracer for monoamine oxidase-A. Nucl Med Biol. 1999 Aug;26(6):619-25. PubMed PMID: 10587099. 2: Mukherjee J, Yang ZY. Monoamine oxidase A inhibition by fluoxetine: an in vitro and in vivo study. Synapse. 1999 Mar 15;31(4):285-9. PubMed PMID: 10051109. 3: Ohmomo Y, Hirata M, Murakami K, Magata Y, Tanaka C, Yokoyama A. Synthesis and characterization of 11C-labeled fluoroclorgyline: a monoamine oxidase A specific inhibitor for positron emission tomography. Chem Pharm Bull (Tokyo). 1993 Nov;41(11):1994-7. PubMed PMID: 8293522. |
PubChem Compound | 131856 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume